Tremulacin is a natural product found in Populus tomentosa, Salix chaenomeloides, and other organisms with data available.
Tremulacin
CAS No.: 29836-40-6
Cat. No.: VC21347596
Molecular Formula: C27H28O11
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29836-40-6 |
---|---|
Molecular Formula | C27H28O11 |
Molecular Weight | 528.5 g/mol |
IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-3-yl] benzoate |
Standard InChI | InChI=1S/C27H28O11/c28-14-19-21(30)22(31)23(38-24(32)16-8-2-1-3-9-16)25(37-19)36-18-11-5-4-10-17(18)15-35-26(33)27(34)13-7-6-12-20(27)29/h1-5,7-11,13,19,21-23,25,28,30-31,34H,6,12,14-15H2/t19-,21-,22+,23-,25-,27?/m1/s1 |
Standard InChI Key | RCKCYCDBDYUIGM-LFMHJWGUSA-N |
Isomeric SMILES | C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=CC=C4)O |
SMILES | C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES | C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=CC=C4)O |
Chemical Structure and Properties
Tremulacin is a complex molecule classified as a phenolic glycoside, specifically a salicin derivative. Its complete chemical structure consists of a salicyl alcohol core linked to a glucose moiety, with additional benzoyl and cyclohexenone carboxylic acid ester groups. The systematic name for tremulacin is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-3-yl] benzoate .
The molecular formula of tremulacin is C27H28O11, with a molecular weight of 528.50500 and an exact mass of 528.16300 . This relatively large molecular structure contributes to tremulacin's specific biological activities and physicochemical properties that determine its interactions with biological systems.
Table 1: Chemical and Physical Properties of Tremulacin
Property | Value |
---|---|
Molecular Formula | C27H28O11 |
Molecular Weight | 528.50500 |
Exact Mass | 528.16300 |
PSA | 169.05000 |
LogP | 0.42340 |
Vapour Pressure | 7.43E-23mmHg at 25°C |
The physical properties of tremulacin include a partition coefficient (LogP) of 0.42340, indicating moderate lipophilicity that allows it to interact with both aqueous and lipid environments in biological systems . Its polar surface area (PSA) of 169.05000 suggests limited ability to penetrate cell membranes through passive diffusion. The extremely low vapor pressure (7.43E-23mmHg at 25°C) indicates that tremulacin is non-volatile under standard conditions .
Biological Activities
Antiinflammatory Effects
Tremulacin exhibits significant antiinflammatory properties through mechanisms that differ from conventional non-steroidal antiinflammatory drugs (NSAIDs). Experimental studies have demonstrated its efficacy in various inflammation models, providing insights into its potential therapeutic applications in managing inflammatory conditions.
In carrageenan-induced paw edema tests using rats, tremulacin showed substantial inhibitory effects, indicating its ability to reduce inflammatory swelling . Similarly, in the croton oil-induced ear edema model using mice, tremulacin demonstrated anti-inflammatory activity, further supporting its potential as an anti-inflammatory agent . These experimental models are standard methods for evaluating anti-inflammatory compounds and suggest tremulacin's potential clinical relevance.
Beyond these effects on edema, tremulacin also inhibits cellular aspects of inflammation. Studies have shown that it reduces peritoneal leucocyte migration in rats, suggesting an ability to modulate inflammatory cell recruitment . Additionally, in acetic acid-induced writhing tests in mice, tremulacin exhibited analgesic properties, indicating its potential to alleviate pain associated with inflammatory conditions . These multiple effects highlight the compound's broad spectrum of anti-inflammatory activity.
The mechanism of action for tremulacin's antiinflammatory effects appears to be linked to the inhibition of 5-lipoxygenase activity. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Experiments with isolated longitudinal muscle strips of sensitized guinea pig ileum demonstrated that tremulacin decreased the biosynthesis of Slow Reaction Substance of Anaphylaxis . Further investigations revealed inhibitory effects on leukotriene B4 biosynthesis in intrapleural leucocytes .
This mechanism distinguishes tremulacin from traditional NSAIDs such as aspirin, which primarily inhibit prostaglandin synthesis by blocking cyclooxygenase enzymes . The ability to target the lipoxygenase pathway suggests that tremulacin may offer therapeutic benefits in inflammatory conditions where leukotrienes play a significant role, potentially with a different side effect profile than conventional NSAIDs. This unique mechanism positions tremulacin as a compound of interest for future anti-inflammatory drug development.
Research Findings
Studies on Antiinflammatory Properties
Research into tremulacin's antiinflammatory properties has employed various experimental models to elucidate its effects and mechanisms of action. These studies provide a foundation for understanding tremulacin's potential therapeutic applications and pharmacological significance.
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